molecular formula C18H14O5 B2531560 methyl 4-{[(2Z)-6-hydroxy-4-methyl-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}benzoate CAS No. 904502-14-3

methyl 4-{[(2Z)-6-hydroxy-4-methyl-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}benzoate

Cat. No.: B2531560
CAS No.: 904502-14-3
M. Wt: 310.305
InChI Key: SXEPGDGDXMEOCS-NVNXTCNLSA-N
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Description

Methyl 4-{[(2Z)-6-hydroxy-4-methyl-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}benzoate is a complex organic compound with a unique structure that includes a benzofuran ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(2Z)-6-hydroxy-4-methyl-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}benzoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 6-hydroxy-4-methyl-3-oxo-2,3-dihydro-1-benzofuran with methyl 4-formylbenzoate in the presence of a base catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(2Z)-6-hydroxy-4-methyl-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzofuran ring or the benzoate moiety, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Methyl 4-{[(2Z)-6-hydroxy-4-methyl-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}benzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxybenzoate: Known for its use as a preservative in cosmetics and pharmaceuticals.

    Methyl 2-{[(2Z)-4-aryl-2-hydroxy-4-oxobut-2-enoyl]amino}benzoates: Studied for their analgesic activity.

Uniqueness

Methyl 4-{[(2Z)-6-hydroxy-4-methyl-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}benzoate is unique due to its benzofuran structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-[(Z)-(6-hydroxy-4-methyl-3-oxo-1-benzofuran-2-ylidene)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O5/c1-10-7-13(19)9-14-16(10)17(20)15(23-14)8-11-3-5-12(6-4-11)18(21)22-2/h3-9,19H,1-2H3/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXEPGDGDXMEOCS-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC=C(C=C3)C(=O)OC)/O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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